2,4,5-Trichlorophenyl isothiocyanate
Overview
Description
2,4,5-Trichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H2Cl3NS. It is a derivative of phenyl isothiocyanate, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
2,4,5-Trichlorophenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Safety and Hazards
This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and to store it in a locked up, well-ventilated place .
Mechanism of Action
Target of Action
The primary target of 2,4,5-Trichlorophenyl isothiocyanate is the respiratory system . The compound interacts with this system, leading to various physiological responses.
Mode of Action
It is known to cause harmful effects if swallowed, in contact with skin, or if inhaled . It is also known to cause severe skin burns and eye damage .
Biochemical Pathways
It has been used in the synthesis and evaluation of thiosemicarbazide derivatives of isoniazid for their anti-inflammatory and urease inhibition activities .
Pharmacokinetics
Due to its harmful effects when swallowed or inhaled, it can be inferred that the compound is likely absorbed through the gastrointestinal tract and respiratory system .
Result of Action
The compound causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling the compound .
Preparation Methods
2,4,5-Trichlorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,5-trichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then treated with an oxidizing agent to yield the isothiocyanate .
Chemical Reactions Analysis
2,4,5-Trichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes to form thiirane derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives
Common reagents used in these reactions include amines, alkenes, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,4,5-Trichlorophenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Lacks the chlorine substitutions, making it less reactive.
2,4-Dichlorophenyl isothiocyanate: Has two chlorine atoms, making it slightly less reactive than the trichloro derivative.
3-Bromophenyl isothiocyanate: Contains a bromine atom, which affects its reactivity and applications
The uniqueness of this compound lies in its high reactivity due to the presence of three chlorine atoms, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1,2,4-trichloro-5-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRSYLEFZNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177745 | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-46-0 | |
Record name | 1,2,4-Trichloro-5-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23165-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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